1-Ethoxypent-2-yne
Overview
Description
1-Ethoxypent-2-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features an ethoxy group attached to the second carbon of a pent-2-yne chain
Preparation Methods
1-Ethoxypent-2-yne can be synthesized through several methods, including the Williamson ether synthesis and other alkylation reactions. The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For this compound, the synthesis might involve the reaction of sodium ethoxide with 2-pentyne . Industrial production methods may vary, but they often involve similar principles of alkylation and ether formation.
Chemical Reactions Analysis
1-Ethoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Ethoxypent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Ethoxypent-2-yne involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the triple bond and ethoxy group play crucial roles in determining its reactivity and the pathways it follows. For instance, in oxidation reactions, the triple bond can be cleaved to form carbonyl compounds, while in substitution reactions, the ethoxy group can be replaced by other functional groups .
Comparison with Similar Compounds
1-Ethoxypent-2-yne can be compared with other alkynes and ethers to highlight its uniqueness:
1-Pentyne: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxypentane: Contains a single bond instead of a triple bond, affecting its reactivity.
1-Ethoxybut-2-yne: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Properties
IUPAC Name |
1-ethoxypent-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRAKLNHAXUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570701 | |
Record name | 1-Ethoxypent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20635-10-3 | |
Record name | 1-Ethoxypent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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